molecular formula C15H12N2O5S B2926912 [2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate CAS No. 805257-41-4

[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate

Cat. No.: B2926912
CAS No.: 805257-41-4
M. Wt: 332.33
InChI Key: JERJYOWESFSIAP-UHFFFAOYSA-N
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Description

[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate: is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a hydrazinyl group, and a formylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of thiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in ethanol under reflux conditions.

    Esterification: The hydrazone is then reacted with ethyl 4-formylbenzoate in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the final product. The reaction is typically conducted under reflux in an organic solvent like toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydrazones or thiophene derivatives.

Scientific Research Applications

[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism by which [2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate exerts its effects is largely dependent on its interaction with biological targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For instance, its hydrazinyl group can interact with enzyme active sites, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate: can be compared with other similar compounds, such as:

    Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene ring but differ in their functional groups, affecting their reactivity and applications.

    Hydrazones: Compounds with hydrazinyl groups that exhibit similar reactivity in nucleophilic substitution and condensation reactions.

    Formylbenzoate derivatives: These compounds have the formylbenzoate moiety but differ in their additional substituents, influencing their chemical behavior and uses.

The uniqueness of This compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications in diverse fields.

Properties

IUPAC Name

[2-oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5S/c18-8-10-3-5-11(6-4-10)15(21)22-9-13(19)16-17-14(20)12-2-1-7-23-12/h1-8H,9H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERJYOWESFSIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=O)COC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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